5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Description
Structural Significance in Heterocyclic Chemistry
The 1,3,4-oxadiazole core is a privileged scaffold in heterocyclic chemistry due to its stability and synthetic versatility. Unlike less stable oxadiazole isomers (e.g., 1,2,3-oxadiazole), the 1,3,4-oxadiazole ring exhibits aromaticity and participates in hydrogen bonding, making it suitable for drug design.
Key Structural Features
| Feature | Description |
|---|---|
| Core Ring | 1,3,4-Oxadiazole (two nitrogen atoms at positions 1 and 3, oxygen at 4) |
| Substituent | 3-Chlorophenyl group (electron-withdrawing, enhances lipophilicity) |
| Functional Groups | Carbonyl group at position 2 (reactive site for nucleophilic attacks) |
The 3-chlorophenyl group introduces steric and electronic effects, modulating the compound’s physicochemical properties. Chlorine’s electronegativity increases the ring’s electron-deficient character, potentially influencing interactions with biological targets.
Historical Context of Oxadiazole Derivatives in Pharmaceutical Research
The 1,3,4-oxadiazole scaffold has been explored since the mid-20th century, with early studies highlighting its bioisosteric equivalence to esters and amides. Key milestones include:
- 1940s–1960s : Initial synthesis and evaluation of oxadiazole derivatives for antiviral and antimicrobial activities.
- 1980s–2000s : Development of drugs like Raltegravir (antiretroviral) and Zibotentan (anticancer), showcasing the scaffold’s clinical relevance.
- 2000s–Present : Intensive research into oxadiazole-based inhibitors for enzymes (e.g., HDAC, PBP2a) and receptors (e.g., PD-1/PD-L1).
The 3-chlorophenyl variant emerged as a focus due to chlorine’s ability to enhance metabolic stability and target binding affinity.
Role of Chlorophenyl Substituents in Bioactive Compound Design
Chlorophenyl groups are strategically employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. In 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one:
- Electronic Effects :
Properties
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHVMBKWFKRQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Biological Applications
The biological activities of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one include:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one have shown efficacy against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative bacteria : Inhibitory activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus was also reported .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
- IC50 Values : Some derivatives achieved IC50 values as low as 1.14 µM against renal cancer cells, indicating moderate to high efficacy .
The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anti-inflammatory Effects
Oxadiazole derivatives are also being explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies and Research Findings
Several studies have documented the applications of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one and its derivatives:
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The antimycobacterial activity and physicochemical properties of 5-(3-chlorophenyl)-3H-1,3,4-oxadiazol-2-one can be contextualized by comparing it to structurally related oxadiazolone derivatives. Key differences arise from substituent variations on the phenyl ring or oxadiazolone core, which impact electronic properties, lipophilicity, and binding affinity.
Table 1: Comparison of Oxadiazolone Derivatives
MIC: Minimum Inhibitory Concentration against *Mycobacterium tuberculosis.
Key Findings
Substituent Position and Electronic Effects :
- The 3-chlorophenyl derivative is hypothesized to exhibit moderate antimycobacterial activity, comparable to its pyridinyl analogs (e.g., 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one, MIC: 1.56–6.25 µg/mL) . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in mycobacterial targets, while pyridinyl groups improve solubility via hydrogen bonding .
- The 4-chlorophenyl isomer () shares similar molecular weight and LogP but lacks reported biological data, suggesting positional isomerism significantly affects target engagement .
Hydroxyl-substituted analogs (e.g., 5-(3-hydroxyphenyl)) show lower LogP (~1.5), which may limit cellular uptake despite enhanced polarity .
Structural Modifications and Activity :
- Pyridinyl and bromopyridinyl derivatives demonstrate dual mechanisms: antimycobacterial activity and protein binding (e.g., FABP4 inhibition with IC50 = 0.070 µM) . The 3-chlorophenyl variant’s rigid aromatic system may favor interactions with lipid biosynthesis enzymes in M. tuberculosis .
- Molecular modeling studies indicate that 3-substituted oxadiazolones adopt planar conformations, facilitating π-π stacking with aromatic residues in target proteins .
Safety and Handling :
- Chlorophenyl derivatives (3- and 4-isomers) are classified as harmful via inhalation, skin contact, or ingestion, necessitating stringent safety protocols during synthesis . Pyridinyl and hydroxylated analogs may pose fewer hazards due to higher polarity .
Biological Activity
5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound belonging to the oxadiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one has the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 85929-41-5
- Molecular Weight : 182.59 g/mol
The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Antimicrobial Activity
Research indicates that 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The compound's mechanism involves the inhibition of cell wall synthesis in bacteria, leading to antimicrobial effects .
Table 1: Antimicrobial Activity of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results highlight the compound's potential as an antimicrobial agent in therapeutic applications.
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against cancer cell lines. A study evaluated its cytotoxicity using the MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Table 2: Cytotoxic Activity of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25.1 |
| MCF-7 | 35.0 |
The IC50 values indicate that the compound exhibits considerable cytotoxicity against these cancer cell lines .
The mechanism by which 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for cell wall synthesis in bacteria and disrupt essential biochemical pathways in cancer cells. For instance, it may bind to the active sites of enzymes involved in cellular processes, thereby inhibiting their activity .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives, including 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one:
- Antimicrobial Study : Dhumal et al. (2016) reported that oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium bovis BCG. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Cytotoxic Evaluation : In a study by Mahy et al. (2020), various oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines. The results indicated that certain derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
